4-butoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 4-butoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((4-fluorophenyl)amino)-2-oxoethyl group at position 5 and a 4-butoxybenzamide moiety at position 2. This scaffold integrates pharmacophoric elements critical for bioactivity, including the fluorophenyl group (known for enhancing lipophilicity and target binding ), the thiadiazole ring (implicated in diverse biological interactions ), and the benzamide unit (common in enzyme inhibitors ).
Properties
IUPAC Name |
4-butoxy-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S2/c1-2-3-12-29-17-10-4-14(5-11-17)19(28)24-20-25-26-21(31-20)30-13-18(27)23-16-8-6-15(22)7-9-16/h4-11H,2-3,12-13H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPOEMKAIUDJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted by an amino group.
Attachment of the Butoxy Group: The butoxy group can be introduced through etherification reactions, typically using butanol and an appropriate catalyst.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Its structural features suggest potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-butoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and fluorophenyl group are likely key contributors to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison
The compound belongs to the 1,3,4-thiadiazole family, which is structurally analogous to other heterocyclic systems like 1,2,4-triazoles and oxadiazoles. Key structural distinctions and similarities are outlined below:
Key Observations :
- The fluorophenyl group is a common motif in thiadiazole derivatives, enhancing bioavailability and target affinity .
- Thioether linkages (as in the target compound) improve metabolic stability compared to ether or ester analogs .
- The benzamide moiety is critical for interactions with enzymes like carbonic anhydrases or kinases .
Stability Considerations :
- Thiadiazoles with electron-withdrawing groups (e.g., fluorophenyl) exhibit higher thermal and oxidative stability than alkyl-substituted analogs .
- The thioether linkage in the target compound may reduce susceptibility to hydrolysis compared to ester-containing analogs .
Key Findings :
- Anticancer Activity : Thiadiazoles with fluorophenyl groups (e.g., ) show selectivity for breast cancer cells (MCF7), likely due to estrogen receptor interactions.
- Antimicrobial Activity : Chloro- and thioxo-substituted analogs exhibit broad-spectrum effects, with MIC values <10 µg/mL .
- Enzyme Inhibition : Benzamide-containing thiadiazoles (e.g., ) inhibit carbonic anhydrase IX (CA-IX), a cancer-associated enzyme.
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The 4-butoxy group in the target compound may enhance membrane permeability compared to shorter alkoxy chains .
- Metabolism : Thiadiazoles are generally resistant to CYP450-mediated oxidation, but the thioether linkage could form sulfoxide metabolites .
- Toxicity: Fluorophenyl-substituted thiadiazoles show lower cytotoxicity (CC50 >50 µM) in non-cancerous cells compared to halogenated analogs .
Biological Activity
4-butoxy-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activity, particularly in the field of cancer research. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A butoxy group
- A thiadiazole moiety
- A fluorophenyl group
- A benzamide structure
This unique combination may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing thiadiazole rings exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound under consideration has been evaluated for its anticancer properties against several cell lines.
In Vitro Studies
- Cell Lines Tested : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).
- Mechanism of Action :
- Induction of apoptosis has been observed, characterized by an increase in the Bax/Bcl-2 ratio and activation of caspase 9 pathways.
- Cell cycle analysis showed arrest at the S and G2/M phases in treated cells, indicating disruption of normal cell cycle progression.
Case Studies and Findings
A study demonstrated that derivatives similar to this compound exhibited potent cytotoxicity with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU).
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4-butoxy-N-(5-(... | MCF-7 | 8.35 | Apoptosis induction |
| Similar Derivative | HepG2 | 8.81 | Cell cycle arrest |
Pharmacological Properties
The pharmacological profile of this compound suggests it may possess:
- Antitumor Activity : Effective against multiple cancer types.
- Selectivity : Exhibits lower cytotoxicity towards normal cells compared to cancer cells, indicating potential for targeted therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
